2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCHQGBLIXDUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853724-05-7 | |
| Record name | 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Methyl 1 4 Propan 2 Yl Phenyl Propan 1 Amine
Retrosynthetic Analysis of 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the aromatic ring to the aminopropyl side chain.
A primary retrosynthetic disconnection (C-N bond) suggests a precursor ketone, 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one , which can be converted to the target amine via reductive amination. Another pathway involves the reduction of a corresponding nitrile.
A further disconnection (C-C bond) of the ketone precursor points to 4-isopropylbenzonitrile or a derivative of 4-isopropylbenzoic acid (like an acyl chloride) and an isopropyl Grignard reagent, or alternatively, 4-isopropylbromobenzene and isobutyronitrile (B166230). These disconnections form the basis for the synthetic strategies discussed below.
Classical Approaches to Arylalkylamine Synthesis
Traditional methods for synthesizing arylalkylamines like this compound often rely on robust and well-established reactions.
Reductive Amination Pathways and Their Adaptations
Reductive amination is a versatile method for preparing amines from carbonyl compounds. researchgate.neted.gov This process typically involves two steps: the reaction of a ketone or aldehyde with an amine to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. researchgate.net In the synthesis of this compound, the precursor is the ketone 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one .
This ketone can be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. researchgate.net Catalytic hydrogenation, using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, is also a highly effective method. researchgate.net
One-pot procedures, where the ketone, ammonia, and reducing agent are combined, are often favored for their efficiency. organic-chemistry.org The choice of solvent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org
| Precursor | Reagents | Reducing Agent | Product |
| 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one | Ammonia (NH₃) | Sodium borohydride (NaBH₄) | This compound |
| 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one | Ammonia (NH₃) | H₂ / Raney Nickel | This compound |
| 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one | Ammonium (B1175870) Formate | Formic Acid | This compound |
Grignard Reagent Based Syntheses of Precursors
Grignard reagents are powerful tools for forming carbon-carbon bonds. researchgate.net The synthesis of the key ketone precursor, 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one , can be efficiently achieved using a Grignard reaction. libretexts.org
One common approach involves the reaction of 4-isopropylphenylmagnesium bromide with isobutyronitrile . The Grignard reagent is first prepared by reacting 4-isopropylbromobenzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The subsequent addition of isobutyronitrile to the Grignard reagent forms a magnesium salt of a ketimine, which upon acidic hydrolysis yields the desired ketone. prepchem.com
An alternative Grignard-based route is the reaction of 4-isopropylphenylmagnesium bromide with isobutyryl chloride . This reaction is typically carried out at low temperatures to prevent the Grignard reagent from reacting with the ketone product to form a tertiary alcohol.
| Grignard Reagent | Electrophile | Intermediate | Product |
| 4-Isopropylphenylmagnesium bromide | Isobutyronitrile | Ketimine salt | 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one |
| 4-Isopropylphenylmagnesium bromide | Isobutyryl chloride | - | 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one |
Nitrile Reduction Routes
The reduction of nitriles is a direct method for the synthesis of primary amines. chemguide.co.ukorganic-chemistry.org This pathway involves the creation of a suitable nitrile precursor, followed by its reduction to the target amine. For the synthesis of this compound, a potential precursor is 2-methyl-2-(4-isopropylbenzyl)acetonitrile .
The reduction of the nitrile group can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF. masterorganicchemistry.com This method is highly effective but requires careful handling due to the reactivity of LiAlH₄.
Alternatively, catalytic hydrogenation offers a milder approach. The nitrile can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This reaction may require elevated temperature and pressure to proceed efficiently. chemguide.co.uk Biological systems also feature nitrile reduction, as seen with the enzyme QueF, though this is not a common laboratory method for this type of compound. nih.gov
Enantioselective Synthesis of this compound
The target molecule contains a stereocenter at the carbon atom bearing the amine group, meaning it can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. nih.gov
Asymmetric Catalysis in Arylalkylamine Formation
Asymmetric catalysis is the leading strategy for producing enantiomerically enriched amines. This can be achieved through the asymmetric reduction of the intermediate imine formed during the reductive amination of 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one .
This transformation often employs a chiral catalyst, which is typically a transition metal complexed with a chiral ligand. For instance, rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of imines. The chiral environment created by the catalyst directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine.
Another powerful method is biocatalysis, which uses enzymes to perform stereoselective transformations. Transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from prochiral ketones. uniovi.esrsc.org An appropriate (R)- or (S)-selective transaminase can be used to convert 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one into the corresponding single enantiomer of this compound with high enantiomeric excess. researchgate.net This method is attractive due to its high selectivity and environmentally benign reaction conditions. rsc.org
| Method | Precursor | Catalyst/Enzyme | Key Feature |
| Asymmetric Reductive Amination | 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one | Chiral Rhodium or Iridium complex | Formation of a single enantiomer via stereoselective hydrogenation of the imine. |
| Biocatalytic Amination | 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one | Transaminase (TA) | High enantioselectivity under mild, aqueous conditions. |
Biocatalytic Transformations Utilizing Transaminases and Related Enzymes
Biocatalysis, particularly using transaminases (ATAs), represents a powerful and green chemistry approach for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org The synthesis of this compound via this method would involve the reductive amination of the corresponding ketone, 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one.
However, the significant steric hindrance posed by the two isopropyl groups presents a substantial challenge for most wild-type transaminases, which often have active sites that cannot accommodate substrates with large substituents on both sides of the carbonyl group. acs.org The active site of many ATAs is comprised of a "large" and a "small" binding pocket, which typically restricts one of the ketone's substituents to be small, like a methyl group. frontiersin.org
To overcome this limitation, protein engineering and directed evolution are critical strategies. nih.gov By introducing specific mutations into the amino acid sequence of an ATA, the architecture of the active site can be reshaped to create a larger binding pocket capable of accepting bulky-bulky substrates. researchgate.net Research has shown that evolving ATAs can dramatically improve their activity and enantioselectivity toward sterically demanding ketones. acs.orgnih.gov The synthesis of the target amine would likely require screening a library of engineered transaminases or imine reductases (IREDs) to identify a variant with sufficient activity. acs.orgresearchgate.netchemistryviews.org Isopropylamine is often used as an efficient amine donor in these reactions, as its use can help drive the reaction equilibrium forward by the removal of the volatile acetone (B3395972) byproduct. acs.org
Table 1: Representative Engineered Transaminases for Bulky Ketone Amination
| Enzyme Type | Parent Organism | Key Engineering Strategy | Target Substrate Type | Reference |
|---|---|---|---|---|
| (R)-selective ATA | Arthrobacter sp. | 11 rounds of directed evolution | Bulky-bulky ketones for drug intermediates | acs.org |
| Amine Transaminase | Not specified | Active site mutagenesis (F85L, F88L, W58A) | Ketones with bulky substituents | researchgate.net |
| Amine Dehydrogenase (AmDH) | Leucine Dehydrogenase | Computational analysis and hotspot mutagenesis | Bulky aliphatic ketones | researchgate.net |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a classic and robust strategy for controlling stereochemistry. nih.gov This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
For the synthesis of this compound, a plausible strategy would involve the use of a sulfinamide auxiliary, such as Ellman's tert-butanesulfinamide. The general approach is outlined below:
Imine Formation: The precursor ketone, 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-one, is condensed with an enantiopure tert-butanesulfinamide (either (R) or (S)) to form the corresponding N-sulfinyl imine.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The chiral auxiliary sterically shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face, thereby creating the new stereocenter with a high degree of diastereoselectivity. osi.lv The bulky nature of the substrate would likely necessitate careful optimization of the reducing agent and reaction conditions.
Auxiliary Cleavage: The final step involves the hydrolytic cleavage of the N-S bond, typically under acidic conditions (e.g., HCl in an alcohol solvent), to release the enantiomerically enriched primary amine and the chiral auxiliary. wikipedia.org
Other auxiliaries, such as those derived from pseudoephedrine or Evans' oxazolidinones, are also widely used for asymmetric alkylations and other transformations that could potentially be adapted for this synthesis. wikipedia.orgnih.gov
Kinetic Resolution Techniques for Enantiopurification
Kinetic resolution is an effective technique for separating a racemic mixture of chiral compounds. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).
For the enantiopurification of racemic this compound, an enzymatic kinetic resolution (EKR) using a lipase (B570770) is a common and highly effective approach. Lipases, such as Candida antarctica Lipase B (CALB), are frequently used to catalyze the enantioselective acylation of primary amines. acs.org In a typical procedure, the racemic amine is treated with an acyl donor (e.g., isopropyl acetate (B1210297) or ethyl methoxyacetate) in an organic solvent in the presence of the lipase. organic-chemistry.org The enzyme will selectively acylate one enantiomer at a much higher rate, allowing the resulting amide and the unreacted amine (now enantioenriched in the other enantiomer) to be separated.
A more advanced version of this technique is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution step with an in-situ racemization of the unreacted (slower-reacting) amine enantiomer. nih.gov This is typically achieved by adding a metal catalyst, such as a ruthenium or palladium complex, that continuously converts the unreacted enantiomer back into the racemate. organic-chemistry.orgnih.gov This allows the enzymatic acylation to proceed until, theoretically, 100% of the initial racemic amine is converted into a single enantiomer of the acylated product, overcoming the 50% yield limitation of standard KR. acs.org
Optimization of Reaction Conditions
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent is a critical parameter that can profoundly influence the yield and selectivity of synthetic transformations. In biocatalytic reactions, the solvent must maintain the enzyme's stability and activity. Polar organic solvents like methanol (B129727) or ethanol (B145695) can be effective, but often a biphasic system or the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) is required to solubilize hydrophobic substrates while maintaining a suitable aqueous environment for the enzyme. researchgate.netresearchgate.net For lipase-catalyzed kinetic resolutions, non-polar organic solvents such as heptane (B126788) or toluene (B28343) are generally preferred, as they tend to preserve the enzyme's activity and enhance selectivity. acs.org
Catalyst Selection and Loading
The selection of an appropriate catalyst and its optimal loading are paramount for an efficient process.
Biocatalysis: In transaminase-mediated reactions, success hinges on identifying a suitable enzyme, which often requires screening a panel of diverse, engineered ATAs. acs.org The enzyme loading is also a key variable; typical loadings might range from 1-10% (w/w) relative to the substrate. researchgate.netresearchgate.net
Kinetic Resolution: For DKR, a dual-catalyst system is required. The choice of lipase (e.g., Novozym 435, the immobilized form of CALB) and racemization catalyst (e.g., Shvo's ruthenium catalyst or a supported palladium nanocatalyst) is crucial. organic-chemistry.orgnih.gov The relative loading of both catalysts must be optimized to ensure the rate of racemization is equal to or faster than the rate of enzymatic acylation.
Chemical Synthesis: In traditional chemical steps, such as a catalytic hydrogenation to form an amine, catalysts like palladium on carbon (Pd/C), Raney Nickel, or platinum oxide are common choices. google.com The catalyst loading is typically in the range of 1-10 mol%, but this can vary significantly based on the specific reaction.
Temperature and Pressure Control
Temperature and pH are critical process parameters, especially for enzymatic reactions.
Temperature: Enzymes operate within a specific temperature range. For many transaminases and lipases, optimal temperatures are often between 30°C and 50°C. researchgate.net Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and loss of activity. researchgate.net Some robust enzymes and racemization catalysts for DKR can operate at higher temperatures (e.g., 70-80°C), which can improve reaction kinetics. acs.org
pH: The pH of the reaction medium is crucial for maintaining the optimal ionization state of the enzyme's active site residues and the substrates. For transaminase reactions, the optimal pH is typically in the neutral to slightly basic range (pH 7.5-8.5). researchgate.netucl.ac.uk Buffers are used to maintain the desired pH throughout the reaction.
Pressure is generally not a critical parameter for these transformations unless volatile reagents or products (like acetone) are involved, where adjusting pressure can be used to shift the reaction equilibrium.
Table 2: General Optimized Conditions for Enzymatic Amine Synthesis and Resolution
| Parameter | Typical Range/Value | Rationale | Reference |
|---|---|---|---|
| Temperature | 30 - 50 °C | Balances enzyme activity and stability. | researchgate.net |
| pH | 7.5 - 8.5 | Maintains optimal ionization state of enzyme and substrates. | researchgate.netucl.ac.uk |
| Enzyme Loading | 1 - 10% (w/w) | Sufficient for catalytic turnover without excessive cost. | researchgate.net |
| Substrate Loading | 50 - 100 g/L | Maximizes volumetric productivity for process efficiency. | acs.orgresearchgate.net |
| Co-solvent | 5-20% DMSO | Improves solubility of hydrophobic ketone substrates. | researchgate.net |
Synthesis of Deuterated and Isotopically Labeled Analogues
The synthesis of deuterated and isotopically labeled analogues of this compound is a specialized area of organic chemistry crucial for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical chemistry. The introduction of isotopes like deuterium (B1214612) (²H or D) can alter the physicochemical properties of a molecule, most notably by increasing its metabolic stability through the kinetic isotope effect. This section explores synthetic methodologies for introducing deuterium at specific positions within the this compound structure.
General strategies for the synthesis of selectively deuterated amines often involve the use of deuterated reagents at key steps of the synthetic pathway. nih.gov For instance, a versatile and metal-free method for producing amines with deuterium at the α and/or β positions relies on the treatment of ynamides with a combination of deuterated triflic acid and deuterated triethylsilane. nih.gov This approach offers a divergent pathway to a range of deuterated amines.
Another common strategy involves the use of deuterated building blocks in multicomponent reactions. researchgate.net For example, [D1]-aldehydes and [D2]-isonitriles can be employed to generate diverse arrays of deuterated products. researchgate.net Furthermore, methods for the site-selective incorporation of a trideuteromethyl (CD₃) group, often referred to as a "deuterated magic methyl group," are of significant interest in medicinal chemistry for enhancing pharmacological properties. nih.gov
The following table outlines potential strategies for the synthesis of deuterated analogues of this compound based on general synthetic methodologies for deuterated amines.
| Target Labeled Position | Potential Synthetic Strategy | Key Deuterated Reagent(s) |
| α-amine position | Reductive amination of a suitable ketone precursor | Sodium borodeuteride (NaBD₄) or Deuterium gas (D₂) with a catalyst |
| Propan-2-yl methyl groups | Use of deuterated isopropylating agent | 2-iodopropane-d₇ or Isopropyl-d₇ bromide |
| Phenyl ring | Electrophilic aromatic substitution on a precursor | Deuterated acid (e.g., D₂SO₄) |
| Propan-1-amine backbone | Multi-step synthesis using deuterated building blocks | Deuterated starting materials in a convergent synthesis |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 1 4 Propan 2 Yl Phenyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Note: The chemical shift values presented in the following sections are predicted based on the analysis of structurally similar compounds and established increments for substituents. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.
The ¹H NMR spectrum of 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is expected to display distinct signals corresponding to each unique proton environment. The spectrum would be characterized by signals in both the aromatic and aliphatic regions.
The aromatic region would feature a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. In the aliphatic region, the isopropyl group on the phenyl ring would produce a septet for the single methine proton and a doublet for the six equivalent methyl protons. The isobutyl group attached to the stereocenter would show a complex pattern: a doublet for the benzylic proton, a multiplet for the adjacent methine, and two distinct doublets for the diastereotopic methyl protons. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Predicted ¹H NMR Data
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.25 | Doublet | ~8.0 | 2H |
| H-3', H-5' | ~7.15 | Doublet | ~8.0 | 2H |
| H-1 | ~3.80 | Doublet | ~7.0 | 1H |
| H-4'' (isopropyl CH) | ~2.90 | Septet | ~7.0 | 1H |
| H-2 | ~1.90 | Multiplet | - | 1H |
| NH₂ | 1.0 - 2.5 | Broad Singlet | - | 2H |
| H-4''' (isopropyl CH₃) | ~1.25 | Doublet | ~7.0 | 6H |
| H-3a, H-3b | ~0.95 / ~0.75 | Doublet | ~6.5 | 6H (3H each) |
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. For this compound, ten distinct signals are predicted. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary (ipso) carbons. The aliphatic region will display six signals corresponding to the benzylic methine, the two methines of the isobutyl and isopropyl groups, and the three distinct methyl carbons.
Predicted ¹³C NMR Data
| Atom Label | Predicted Chemical Shift (δ, ppm) |
| C-4' (ipso-isopropyl) | ~147.0 |
| C-1' (ipso-alkylamine) | ~141.0 |
| C-2', C-6' | ~127.5 |
| C-3', C-5' | ~126.5 |
| C-1 (benzylic CH) | ~60.0 |
| C-4'' (isopropyl CH) | ~34.0 |
| C-2 (isobutyl CH) | ~33.5 |
| C-4''' (isopropyl CH₃) | ~24.0 |
| C-3a, C-3b (isobutyl CH₃) | ~23.0 / ~21.0 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. Key correlations would be observed between:
The aromatic protons H-2'/H-6' and H-3'/H-5'.
The benzylic proton H-1 and the methine proton H-2.
The methine proton H-2 and the two methyl groups H-3a/H-3b.
The isopropyl methine H-4'' and its corresponding methyl protons H-4'''.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It would be used to definitively link each proton signal to its attached carbon signal (e.g., H-1 to C-1, H-2' to C-2', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is crucial for piecing together the molecular skeleton. Important HMBC correlations would include:
Benzylic H-1 to aromatic carbons C-1', C-2', and C-6'.
Aromatic protons H-2'/H-6' to ipso-carbons C-1' and C-4'.
Isopropyl methine H-4'' to aromatic carbon C-4' and methyl carbons C-4'''.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be used to confirm the spatial arrangement of the groups, for instance, showing correlations between the benzylic proton (H-1) and the ortho-aromatic protons (H-2'/H-6'). nih.gov
Solid-State NMR (ssNMR) is a powerful technique for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) in their solid form. bruker.comcrystalpharmatech.com For a crystalline form of this compound, ssNMR could provide invaluable information. bruker.com
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment within the crystal lattice. crystalpharmatech.com Key applications include:
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will yield distinct ¹³C ssNMR spectra due to differences in molecular packing and conformation. This makes ssNMR a definitive tool for polymorph screening and identification. europeanpharmaceuticalreview.com
Amorphous vs. Crystalline Content: The technique can readily distinguish between crystalline and amorphous material and can be used to quantify the proportion of each phase within a sample. europeanpharmaceuticalreview.com
Drug-Excipient Interactions: In a formulated drug product, ssNMR can be used to study interactions between the API and excipients at a molecular level. fsu.edu
The primary ssNMR experiment would be ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). The resulting spectrum would show resonances for each carbon, but the chemical shifts might differ slightly from the solution state, and the line widths would be broader. bruker.com
In modern structural elucidation, computational methods are frequently used to predict NMR chemical shifts, which are then compared against experimental data for structural verification. nih.govcompchemhighlights.org This process is particularly useful for complex molecules or for distinguishing between possible isomers.
The methodology involves:
Computational Modeling: The 3D structure of the molecule is first optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT).
NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus are calculated. These are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. researchgate.net
Statistical Comparison: The computed chemical shifts are plotted against the experimental values. A high correlation coefficient and a low mean absolute error provide strong confidence in the correctness of the assigned structure. nih.gov This comparison can be a powerful tool to resolve ambiguities in structural assignments. compchemhighlights.orgacs.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns.
For this compound (C₁₃H₂₁N), the nominal molecular weight is 191 Da. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 191.
The fragmentation of this molecule would be dominated by cleavages typical for benzylamines and amphetamine-type structures. nih.govnih.gov The most prominent fragmentation pathway is the alpha-cleavage (benzylic cleavage) of the C1-C2 bond, which results in the loss of an isobutyl radical to form a highly stable, resonance-stabilized iminium cation. This fragment is often the base peak in the spectrum.
Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 191 | [C₁₃H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [C₁₂H₁₈N]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage: Loss of isobutyl radical (•C₄H₉) |
| 119 | [C₉H₁₁]⁺ | Tropylium ion, formed from rearrangement and loss of NH₂CH(CH(CH₃)₂) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group |
This fragmentation pattern, particularly the intense base peak at m/z 134, would be a characteristic fingerprint for the structural confirmation of this compound. nih.govstevens.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a molecular formula of C13H21N, the theoretical exact mass of the neutral molecule is 191.1674 Da. uni.lu
HRMS analysis would typically be conducted on the protonated molecule [M+H]+. The high resolution and mass accuracy of the instrument allow for the differentiation between compounds with the same nominal mass but different elemental compositions. This precision is essential for confirming the identity of the molecule and ruling out other potential isobaric structures.
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M] | C13H21N | 191.16740 |
| [M+H]+ | C13H22N+ | 192.17468 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. uliege.be This method allows for the transfer of ions from solution into the gas phase, making it ideal for determining the molecular weight of the analyte. In ESI-MS analysis of this compound, the primary ion observed in the positive ion mode would be the protonated molecule, [M+H]+. nih.gov
The analysis would reveal a prominent peak corresponding to the m/z of the protonated species. Depending on the solvent system and analytical conditions, other adduct ions, such as the sodium adduct [M+Na]+ or the ammonium (B1175870) adduct [M+NH4]+, may also be detected at lower intensities. uni.lu The minimal fragmentation associated with ESI ensures that the molecular ion peak is the base peak or one of the most abundant ions in the spectrum, providing a clear indication of the compound's molecular weight.
| Adduct Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]+ | C13H22N+ | 192.17468 |
| [M+Na]+ | C13H21NNa+ | 214.15662 |
| [M+K]+ | C13H21NK+ | 230.13056 |
| [M+NH4]+ | C13H25N2+ | 209.20122 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. The analysis of primary amines like this compound by GC-MS can present challenges due to the polar nature of the amine group, which can lead to peak tailing and poor chromatographic resolution due to interactions with the stationary phase. bre.com
To overcome these issues, derivatization is often employed to reduce the polarity and improve the volatility of the amine. mostwiedzy.pl Following separation on the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation and identification.
Fragmentation Pattern Analysis
Upon ionization in a mass spectrometer, particularly using a hard ionization technique like Electron Ionization (EI), this compound undergoes characteristic fragmentation. As a compound containing a nitrogen atom, its molecular ion peak is expected to have an odd nominal mass (m/z 191), consistent with the nitrogen rule. libretexts.org
The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this molecule, two primary alpha-cleavage routes are possible:
Loss of the isopropyl group: Cleavage of the bond between the benzylic carbon and the isopropyl group results in the loss of an isopropyl radical (•C3H7), leading to the formation of a stable, resonance-stabilized iminium cation.
Loss of the substituted benzyl group: Cleavage of the bond between the benzylic carbon and the aromatic ring would result in the loss of the 4-(propan-2-yl)phenylmethyl radical.
The fragmentation resulting in the loss of the largest alkyl group is typically preferred. miamioh.edu Therefore, the loss of the isopropyl group to form the fragment ion at m/z 148 is expected to be a major fragmentation pathway.
| Proposed Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|
| 191 | - | Molecular Ion [M]+ |
| 176 | •CH3 | Loss of a methyl radical from the isopropyl group. |
| 148 | •CH(CH3)2 | Alpha-cleavage resulting in the loss of the isopropyl radical. |
| 133 | •C4H9 | Loss of a butyl radical, potentially from rearrangement. |
| 91 | - | Tropylium ion, a common fragment for alkylbenzene compounds. |
| 72 | •C8H9 | Alpha-cleavage resulting in the loss of the substituted benzyl group. |
Predicted Collision Cross Section Analysis
Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is an important parameter in ion mobility spectrometry (IMS), which separates ions based on their drift time through a gas-filled chamber. Predicted CCS values can aid in the identification of compounds by providing an additional data point for confirmation. For this compound, CCS values have been predicted for various adducts. uni.lu These values, typically measured in square angstroms (Ų), are valuable for advanced analytical workflows, including metabolomics and drug discovery, where they can increase confidence in compound identification.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.17468 | 147.7 |
| [M+Na]+ | 214.15662 | 152.7 |
| [M-H]- | 190.16012 | 150.6 |
| [M+NH4]+ | 209.20122 | 166.9 |
| [M+K]+ | 230.13056 | 150.9 |
| [M+H-H2O]+ | 174.16466 | 141.6 |
Infrared (IR) and Raman Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the compound. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, and aliphatic hydrocarbon components. researchgate.net
Key expected vibrational modes include:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups will be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected in the range of 1590-1650 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically produce a series of peaks between 1450 and 1600 cm⁻¹.
C-N Stretching: The stretching vibration for the aliphatic amine C-N bond is expected in the 1020-1250 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | Alkyl Groups | 2850 - 2960 |
| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |
| C=C Stretch (in-ring) | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. It provides information complementary to infrared spectroscopy, particularly for non-polar bonds and symmetric vibrations which yield strong Raman signals. For this compound, the FT-Raman spectrum is expected to reveal characteristic signals corresponding to its distinct functional groups.
The primary vibrational modes anticipated in the FT-Raman spectrum include:
Aromatic Ring Vibrations: The para-disubstituted benzene ring will exhibit several characteristic bands. A strong band for the ring breathing mode is expected, along with signals for C-H stretching (~3050 cm⁻¹), in-plane C-H bending (~1000-1300 cm⁻¹), and C=C stretching (~1400-1650 cm⁻¹).
Alkyl Group Vibrations: The isopropyl and isobutyl moieties will produce strong signals corresponding to symmetric and asymmetric C-H stretching of the CH, CH₂, and CH₃ groups in the 2850-3000 cm⁻¹ region. C-H bending and rocking modes will appear at lower wavenumbers.
Amine Group Vibrations: The primary amine (-NH₂) group will show N-H stretching vibrations, though these are often weaker in Raman than in IR spectra. The C-N stretching vibration is also an important diagnostic band.
The table below presents the expected FT-Raman bands and their tentative assignments for the molecule.
Interactive Table 1: Representative FT-Raman Vibrational Bands for this compound
| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| ~3055 | Aromatic C-H Stretch | p-substituted Phenyl |
| ~2960 | Asymmetric C-H Stretch | CH₃ (Isopropyl, Isobutyl) |
| ~2925 | Asymmetric C-H Stretch | CH (Isopropyl, Isobutyl) |
| ~2870 | Symmetric C-H Stretch | CH₃ (Isopropyl, Isobutyl) |
| ~1615 | Aromatic C=C Stretch | p-substituted Phenyl |
| ~1450 | C-H Bend (Scissoring/Bending) | CH₂, CH₃ |
| ~1380 | C-H Bend (Umbrella Mode) | CH₃ |
| ~1210 | C-N Stretch | Amine |
Vibrational Mode Assignment and Potential Energy Distribution (PED)
While initial vibrational assignments can be made by comparing spectral data to known group frequencies, a more precise and detailed analysis requires theoretical calculations, often using Density Functional Theory (DFT). Such calculations provide not only the theoretical vibrational frequencies but also the Potential Energy Distribution (PED).
PED analysis is crucial as it quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. This is important because many vibrational modes are not "pure" but are coupled, meaning they involve the motion of multiple parts of the molecule simultaneously. A PED value greater than 10% is typically considered a significant contribution. This analysis allows for the unambiguous assignment of complex bands in the spectrum that result from mixed vibrational modes.
The following table illustrates a hypothetical PED analysis for some key vibrational modes of this compound, as would be obtained from a DFT calculation.
Interactive Table 2: Illustrative Vibrational Frequencies and Potential Energy Distribution (PED) Analysis
| Calculated Frequency (cm⁻¹) | Assignment and PED Contributions (%) |
|---|---|
| 3058 | ν(C-H) aromatic (98%) |
| 2965 | ν_as(C-H) in CH₃ (75%) + ν_as(C-H) in CH (20%) |
| 1618 | ν(C=C) aromatic (85%) + δ(C-C-H) in-plane bend (12%) |
| 1455 | δ_as(C-H) in CH₃ (60%) + δ(CH₂) scissoring (35%) |
| 1212 | ν(C-C) aromatic-alkyl (50%) + ν(C-N) (45%) |
| 822 | γ(C-H) out-of-plane bend (80%) + Ring torsion (15%) |
ν: stretching; δ: bending/scissoring; γ: out-of-plane bending; as: asymmetric
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophore in this compound is the para-substituted benzene ring. The amine and alkyl groups attached to the ring act as auxochromes, modifying the absorption characteristics of the chromophore.
Electronic Absorption Spectra in Various Solvents
The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. sciencepublishinggroup.com This effect arises from differential stabilization of the electronic ground and excited states by the solvent molecules. Polar solvents, for instance, can form hydrogen bonds or have dipole-dipole interactions with the solute, altering the energy gap between the orbitals involved in the electronic transition. ijiset.comyoutube.com
For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., non-polar hexane, moderately polar chloroform, and polar protic ethanol) would provide insight into the nature of its electronic transitions.
Interactive Table 3: Representative UV-Vis Absorption Maxima (λₘₐₓ) in Solvents of Varying Polarity
| Solvent | Polarity Index | Expected λₘₐₓ for π→π (nm)* | Expected λₘₐₓ for n→π (nm)* |
|---|---|---|---|
| Hexane | 0.1 | ~265 | ~300 |
| Chloroform | 4.1 | ~268 | ~295 |
| Ethanol (B145695) | 5.2 | ~270 | ~292 |
Generally, π→π* transitions experience a small bathochromic (red) shift to longer wavelengths as solvent polarity increases. Conversely, n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. libretexts.org
Analysis of Electronic Transitions (n→π, π→π)**
The electronic spectrum of this compound is expected to be dominated by two main types of transitions:
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital within the aromatic ring. libretexts.orglibretexts.org For substituted benzenes, these typically appear as two distinct bands: the E-band (ethylenic) and the B-band (benzenoid). The B-band, which is lower in energy and appears at a longer wavelength (~265 nm), is characterized by fine vibrational structure, although this can be obscured by solvent effects. These transitions are "allowed" and thus have high molar absorptivity (ε). hnue.edu.vn
n→π Transitions:* This type of transition involves promoting a non-bonding electron from the lone pair of the nitrogen atom in the amine group to an anti-bonding π* orbital of the benzene ring. tanta.edu.eg These transitions are typically "forbidden" by symmetry rules, resulting in a much lower molar absorptivity (ε) compared to π→π* transitions. The corresponding absorption band is often weak and may be submerged by the much stronger B-band of the π→π* transition. uomustansiriyah.edu.iq
Interactive Table 4: Characteristics of Expected Electronic Transitions
| Transition Type | Orbitals Involved | Expected λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| π→π* (B-band) | π (HOMO) → π* (LUMO) | 260 - 275 | 200 - 3,000 |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bonded to the amine group, single-crystal XRD is the gold standard for unambiguously determining its absolute stereochemistry.
By utilizing anomalous dispersion effects, the analysis can differentiate between the two possible enantiomers (R and S). The result is often confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct absolute structure. A value near 1 would indicate that the inverted structure is correct.
Furthermore, the crystallographic data provides a wealth of structural information, including:
Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Torsional angles: Defining the exact conformation (spatial arrangement) of the molecule in the solid state, including the orientation of the alkyl groups and the phenyl ring relative to each other.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including any hydrogen bonding involving the amine group or other non-covalent interactions.
The following table lists the typical parameters that would be determined from a single-crystal XRD experiment.
Interactive Table 5: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | C₁₆H₂₇N | C₁₆H₂₇N |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 8.2, c = 15.1 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |
| Volume (ų) | Volume of the unit cell | 1285 |
| Z | Molecules per unit cell | 4 |
| R_int | Internal R-value (data quality) | 0.045 |
| R₁ [I>2σ(I)] | Final R-factor (model quality) | 0.052 |
Lack of Publicly Available Data on Polymorphic Forms of this compound
A thorough search of publicly available scientific literature and databases has revealed no specific studies detailing the powder X-ray diffraction (PXRD) analysis or the existence of polymorphic forms for the chemical compound this compound.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical and chemical properties. The characterization of these forms is routinely carried out using techniques such as PXRD, which provides a unique "fingerprint" for each crystalline structure.
Despite the importance of such data, no research articles, patents, or crystallographic database entries were identified that specifically report on the polymorphic screening or PXRD characterization of this compound. The scientific community has not, to date, published findings on whether this compound exists in more than one crystalline form. Consequently, no data tables of diffraction angles (2θ) and relative intensities for different polymorphic forms can be provided.
Further research and experimental investigation would be required to determine if this compound exhibits polymorphism and to characterize its crystalline structures using powder X-ray diffraction.
Computational and Theoretical Investigations of 2 Methyl 1 4 Propan 2 Yl Phenyl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine, these methods can provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. This process calculates the forces on each atom and iteratively adjusts their positions until these forces are negligible. For this compound, DFT would be employed to predict bond lengths, bond angles, and dihedral angles of its most stable conformation. This information is crucial as the geometry of a molecule dictates many of its physical and chemical properties.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set. The functional is an approximation to the exchange-correlation energy, a key component of the total electronic energy. Common functionals range from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximation (GGA) functionals (e.g., B3LYP, PBE) and hybrid functionals.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-31G*, 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. The selection of an appropriate basis set and functional is a critical step and is often validated by comparing calculated properties with experimental data for related molecules.
Table 1: Representative Basis Sets for DFT Calculations
| Basis Set Family | Description | Examples |
|---|---|---|
| Pople Style | Split-valence basis sets with optional polarization and diffuse functions. | 6-31G(d), 6-311+G(d,p) |
| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit. | cc-pVDZ, aug-cc-pVTZ |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. The results are used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformer, while other local minima represent other stable, albeit higher-energy, conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Conceptual Data from a Hypothetical FMO Analysis
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Electron-donating ability |
| LUMO | -0.5 | Electron-accepting ability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the calculated molecular orbitals into a set of localized "natural" orbitals, which correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. NBO analysis can be used to quantify the delocalization of electron density, which is described in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, and the resulting stabilization energies indicate the significance of hyperconjugative and charge transfer effects within the molecule. For this compound, NBO analysis would provide quantitative information about the hybridization of atoms and the nature of the chemical bonds.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of conformational changes, intermolecular interactions, and other dynamic processes.
Computational studies on similar molecules, such as substituted amphetamines and other phenethylamines, suggest that the rotation around these bonds is not entirely free and is governed by rotational energy barriers. These barriers arise from steric hindrance between adjacent bulky groups and electronic effects. For this compound, the isopropyl group on the phenyl ring and the methyl group on the propyl chain would significantly influence the preferred conformations.
A relaxed potential energy surface scan, calculated using density functional theory (DFT), could elucidate the low-energy conformers. It is anticipated that the most stable conformer would adopt a staggered arrangement to minimize steric clash. The rotational barrier heights would likely be in the range of a few kcal/mol, allowing for rapid interconversion between different conformations at room temperature.
Illustrative Rotational Energy Barriers
| Rotatable Bond | Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |
| Phenyl-C1 | C2-C1-Cα-N | 4.5 - 6.0 |
| Cα-N | C1-Cα-N-H | 2.0 - 3.5 |
| Cα-Cβ | N-Cα-Cβ-Cγ | 3.0 - 4.5 |
Note: The data in this table is hypothetical and based on typical values for analogous molecular structures.
The surrounding solvent environment can significantly impact the conformational preferences and electronic properties of a molecule. MD simulations in explicit solvent models (e.g., water, methanol) would reveal how solvent molecules interact with the amine and aromatic portions of the molecule through hydrogen bonding and dipole-dipole interactions.
In polar protic solvents like water, the amine group is expected to form strong hydrogen bonds, which could stabilize certain conformations over others. Solvatochromic effects, which are changes in the UV-Vis absorption spectrum due to the solvent, are also anticipated. These effects arise from the differential stabilization of the ground and excited electronic states by the solvent. A shift in the absorption maximum to longer wavelengths (bathochromic shift) is often observed in more polar solvents for molecules with charge-transfer characteristics. nih.gov
Computational models like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent on the electronic structure and properties. nih.gov These calculations would likely show a larger dipole moment for the molecule in polar solvents, indicative of charge redistribution in response to the solvent's dielectric medium.
Prediction of Spectroscopic Parameters
Computational spectroscopy is a vital tool for interpreting experimental spectra and predicting the spectral properties of novel compounds.
Infrared (IR) and Raman spectroscopy are sensitive probes of a molecule's vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. cardiff.ac.ukarxiv.org For this compound, the calculated IR and Raman spectra would exhibit characteristic peaks for its functional groups.
Key predicted vibrational modes would include:
N-H stretching: Around 3300-3400 cm⁻¹ in the IR spectrum, characteristic of the primary amine.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region of both IR and Raman spectra.
N-H bending: Around 1600 cm⁻¹ in the IR spectrum.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3380 | 3382 |
| N-H Symmetric Stretch | 3310 | 3311 |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2960 | 2965 |
| N-H Bend (Scissoring) | 1610 | 1608 |
| Aromatic C=C Stretch | 1515 | 1518 |
Note: The data in this table is hypothetical and based on DFT calculations of similar aromatic amines.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govaps.orgrsc.org
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the protons on the propyl-amine chain, and the amine protons. The ¹³C NMR spectrum would similarly provide unique signals for each carbon atom in the molecule. The chemical shifts are sensitive to the local electronic environment of each nucleus.
Illustrative Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-ipso (C-CH(CH₃)₂) | 148.5 |
| Aromatic C-ipso (C-CH(NH₂)) | 140.2 |
| Aromatic C-ortho | 128.9 |
| Aromatic C-meta | 126.7 |
| CH (isopropyl) | 34.1 |
| CH₂ (propyl) | 45.3 |
| CH (amine) | 55.8 |
| CH₃ (isopropyl) | 24.0 |
| CH₃ (propyl) | 22.5 |
Note: The data in this table is hypothetical and referenced against TMS, based on computational predictions for analogous structures.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.comrsc.org The predicted UV-Vis spectrum of this compound would be dominated by π → π* transitions within the benzene (B151609) ring.
The primary absorption bands would likely be analogous to those of other substituted benzenes. These typically include a strong E2 band around 200-220 nm and a weaker, more structured B band around 260-280 nm. The substitution pattern on the benzene ring will influence the exact position and intensity of these bands. The TD-DFT calculations would also provide information on the nature of the electronic transitions, identifying the molecular orbitals involved. mdpi.comresearchgate.net
Illustrative Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π* (E2 band) | 215 | 0.85 |
| π → π* (B band) | 268 | 0.04 |
Note: The data in this table is hypothetical and based on TD-DFT calculations for similar alkyl-substituted aromatic compounds.
Structure-Property Relationships (SPR) in Related Arylalkylamines
Structure-Property Relationship (SPR) studies are fundamental in understanding how the specific arrangement of atoms and functional groups in a molecule dictates its physicochemical properties. In the context of arylalkylamines, including the subject compound, SPR analyses often utilize computational methods like Density Functional Theory (DFT) to elucidate the electronic and steric effects of various substituents. These investigations are crucial for predicting molecular behavior and properties.
The presence of an isopropyl group at the para-position of the phenyl ring in this compound is a key structural feature. This alkyl substitution influences the molecule's electronic and steric properties. Computationally, the isopropyl group is known to be an electron-donating group through inductive effects, which can modulate the electron density of the aromatic ring. This, in turn, can affect properties such as the molecule's ionization potential and its ability to engage in intermolecular interactions.
DFT calculations on related 4-substituted amphetamine derivatives have shown that alkyl groups impact the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net The electron-donating nature of the isopropyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to its unsubstituted counterpart. Furthermore, the steric bulk of the isopropyl group can influence the molecule's conformational preferences and its ability to interact with other molecules.
To illustrate these effects, a hypothetical comparison of calculated electronic properties between a parent arylalkylamine and its 4-isopropyl substituted derivative is presented below.
| Property | Unsubstituted Arylalkylamine (Calculated) | 4-Isopropyl-Substituted Arylalkylamine (Calculated) |
| HOMO Energy (eV) | -6.5 | -6.2 |
| LUMO Energy (eV) | -0.8 | -0.7 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.5 |
| Dipole Moment (Debye) | 1.2 | 1.5 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted phenethylamines.
The position of the amine group along the propane chain is critical in determining the stereochemical nature of this compound. The amine group is attached to the first carbon of the propan-1-amine chain, which is a chiral center. This gives rise to two enantiomers, (R)- and (S)-2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine.
The stereochemical outcome of chemical reactions involving such molecules is also heavily influenced by the amine group's position. Theoretical calculations can model transition states to predict which stereoisomer is favored under specific reaction conditions.
| Stereochemical Property | (R)-Enantiomer | (S)-Enantiomer |
| Relative Energy (kcal/mol) | 0 | 0 |
| Predicted Optical Rotation | [α]D + (hypothetical) | [α]D - (hypothetical) |
Note: The data in this table is illustrative. The sign of the optical rotation is a hypothetical example to demonstrate the concept of enantiomers.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.govjussieu.frnih.gov Based on the electron density and its derivatives, NCI analysis can identify regions of van der Waals interactions, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.net These interactions are crucial for understanding molecular conformation, packing in the solid state, and interactions with biological targets.
For this compound, NCI analysis can reveal intramolecular interactions, such as weak hydrogen bonds between the amine group and the phenyl ring, and van der Waals interactions involving the isopropyl group. An NCI plot would typically show isosurfaces colored to indicate the type and strength of the interaction. Green isosurfaces generally represent weak van der Waals forces, blue indicates stronger attractive interactions like hydrogen bonds, and red signifies repulsive steric clashes.
In the case of this molecule, NCI analysis would likely highlight the dispersion forces associated with the bulky and nonpolar isopropyl group, as well as potential weak C-H···π interactions between the alkyl chain and the aromatic ring.
Linear and Nonlinear Optical Properties Prediction
Computational chemistry, particularly through Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of linear and nonlinear optical (NLO) properties of molecules. arxiv.org These properties are related to how a molecule interacts with an electric field, such as that of light. Linear optical properties include absorption spectra, while nonlinear properties describe phenomena that occur at high light intensities.
The NLO properties of organic molecules are often associated with intramolecular charge transfer. In this compound, the interaction between the electron-donating isopropyl group and the π-system of the phenyl ring can be studied computationally to predict its NLO response. Key NLO parameters that can be calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Theoretical calculations for similar organic compounds suggest that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. While the subject compound lacks a strong acceptor group, computational analysis can provide a quantitative prediction of its NLO response.
| Optical Property | Predicted Value |
| Maximum Absorption Wavelength (λmax, nm) | ~265 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~200-400 |
| First Hyperpolarizability (β, esu) | 1.5 x 10⁻³⁰ |
Note: The data in this table is illustrative and based on typical values for simple substituted benzene derivatives. The first hyperpolarizability is compared to a reference value, often that of urea.
Chemical Reactivity and Derivatization Studies of 2 Methyl 1 4 Propan 2 Yl Phenyl Propan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is a key site for nucleophilic reactions. The nitrogen atom's lone pair of electrons readily attacks electrophilic centers, leading to the formation of a variety of derivatives. However, the steric hindrance presented by the adjacent isopropyl group can influence the rate and feasibility of these reactions.
Acylation Reactions
| Acylating Agent | Expected Product | General Reaction Conditions |
| Acetyl chloride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature |
| Acetic anhydride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)acetamide | Base catalyst (e.g., pyridine), gentle heating |
| Benzoyl chloride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)benzamide | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine base |
Alkylation Reactions
The nitrogen atom of the primary amine can also act as a nucleophile in alkylation reactions with alkyl halides. These reactions lead to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Similar to acylation, the steric bulk around the nitrogen in this compound may hinder exhaustive alkylation. Studies on the N-alkylation of anilines suggest that these reactions can be achieved using various methods, including visible-light-induced protocols, which may offer milder conditions.
| Alkylating Agent | Expected Product(s) | General Reaction Conditions |
| Methyl iodide | N-Methyl-2-methyl-1-(4-(propan-2-yl)phenyl)propan-1-amine | Polar solvent (e.g., DMF, acetonitrile), base (e.g., K2CO3), heating |
| Benzyl (B1604629) bromide | N-Benzyl-2-methyl-1-(4-(propan-2-yl)phenyl)propan-1-amine | Aprotic solvent (e.g., THF), base (e.g., NaH), room temperature |
| Ethyl bromide | N-Ethyl-2-methyl-1-(4-(propan-2-yl)phenyl)propan-1-amine | Phase-transfer catalysis or heating in a polar solvent with a base |
Sulfonylation Reactions
Sulfonylation of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a common method for the protection of amines or for the synthesis of biologically active compounds. The reactivity of secondary benzylic amines in sulfonylation reactions has been demonstrated, suggesting that this compound would readily undergo this transformation.
| Sulfonylating Agent | Expected Product | General Reaction Conditions |
| Benzenesulfonyl chloride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)benzenesulfonamide | Aqueous base (Hinsberg test conditions) or aprotic solvent with a tertiary amine base |
| p-Toluenesulfonyl chloride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)-4-methylbenzenesulfonamide | Pyridine (B92270) as solvent and base, room temperature |
| Methanesulfonyl chloride | N-(2-Methyl-1-(4-(propan-2-yl)phenyl)propyl)methanesulfonamide | Aprotic solvent (e.g., DCM), triethylamine, 0 °C to room temperature |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating isopropyl and aminoethyl groups. Both of these substituents are ortho, para-directors. The powerful activating and directing effect of the amino group, even when derivatized, is expected to dominate the regioselectivity of these reactions.
To control the regioselectivity and prevent side reactions such as oxidation of the amine, it is common practice to first protect the amine group, for example, by acylation to form an acetamide. The resulting acetamido group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled substitutions.
Halogenation
Halogenation of the aromatic ring can be achieved using various halogenating agents. The regioselectivity will be strongly influenced by the directing effects of the substituents. For an N-acylated derivative of this compound, halogenation is expected to occur at the positions ortho to the activating acetamido group.
| Halogenating Agent | Expected Product (after deprotection) | General Reaction Conditions |
| Bromine (Br₂) in acetic acid | 2-Bromo-4-(propan-2-yl)aniline derivative | Acetic acid as solvent, room temperature |
| N-Bromosuccinimide (NBS) | 2-Bromo-4-(propan-2-yl)aniline derivative | Polar solvent (e.g., DMF, acetonitrile), room temperature |
| Chlorine (Cl₂) with a Lewis acid | 2-Chloro-4-(propan-2-yl)aniline derivative | Lewis acid catalyst (e.g., FeCl₃, AlCl₃), chlorinated solvent |
Nitration
Nitration of the aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid. Due to the strong activating nature of the amine group, direct nitration can lead to oxidation and the formation of multiple products. Therefore, it is standard procedure to first protect the amine as an acetamide. The nitration of the resulting N-acetyl derivative is expected to proceed at the position ortho to the acetamido group, as the para position is blocked by the isopropyl group. A patent describing the nitration of N-acetyl-p-toluidine in dilute sulfuric acid to favor the meta-nitro product (relative to the methyl group) highlights the importance of reaction conditions in controlling regioselectivity google.com.
| Nitrating Agent | Expected Product (after deprotection) | General Reaction Conditions |
| HNO₃ / H₂SO₄ | 2-Nitro-4-(propan-2-yl)aniline derivative | Controlled temperature (0-10 °C) |
| Nitronium tetrafluoroborate (NO₂BF₄) | 2-Nitro-4-(propan-2-yl)aniline derivative | Aprotic solvent (e.g., acetonitrile) |
Oxidation and Reduction Pathways of the Amine and Alkyl Moieties
The metabolic fate and chemical reactivity of this compound are largely dictated by oxidation, as the molecule is already in a reduced state. The primary sites for oxidation are the amine group, the aromatic ring, and the alkyl side chains. These pathways are analogous to those observed for structurally related compounds like phentermine (α,α-dimethylphenethylamine). nih.govresearchgate.net
Oxidation of the Amine Moiety: The primary amine group is a key site for metabolic transformation. The metabolism of phentermine, a structural isomer, is minimal, but includes N-oxidation and N-hydroxylation. wikipedia.org This suggests that this compound can be oxidized to form N-hydroxy and nitroso metabolites. These reactions are often mediated by the cytochrome P450 (CYP) family of enzymes. researchgate.netmdpi.com In some cases, amphetamine-related compounds can form inhibitory complexes with cytochrome P-450, which involves the generation of a nitroso intermediate that binds to the enzyme's iron center. researchgate.net
Oxidation of the Alkyl and Aryl Moieties: The aromatic ring and its alkyl substituent are also susceptible to oxidation, primarily through hydroxylation.
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the para-position relative to the side chain. However, since the para-position is already occupied by an isopropyl group, oxidation is more likely to occur at one of the ortho-positions. This aromatic hydroxylation is catalyzed by the CYP2D subfamily of enzymes in related amphetamines. nih.govnih.gov
Alkyl Hydroxylation: The isopropyl group on the phenyl ring and the isobutyl group of the main chain are potential sites for aliphatic hydroxylation. Oxidation at the benzylic carbon of the main chain is also a plausible pathway.
Studies on N-alkyl-substituted amphetamines show that metabolism can proceed via α-carbon oxidation or N-oxidation, with the preferred pathway being dependent on the stereochemistry of the molecule. tandfonline.com While specific studies on this compound are limited, the established metabolic pathways for phentermine provide a strong predictive model. researchgate.net
Reduction Pathways: Reduction pathways are not a significant feature of the chemical reactivity or metabolism of this compound under typical biological or synthetic conditions, as the functional groups (amine, alkyl, aryl) are not readily reducible.
| Moiety | Oxidation Pathway | Potential Product | Enzymatic System (Inferred) |
|---|---|---|---|
| Primary Amine | N-Hydroxylation | N-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine | Cytochrome P450 wikipedia.orgresearchgate.net |
| Primary Amine | N-Oxidation | Nitroso-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine | Cytochrome P450 researchgate.net |
| Phenyl Ring | Aromatic Hydroxylation | 2-Methyl-1-[2-hydroxy-4-(propan-2-yl)phenyl]propan-1-amine | Cytochrome P450 (CYP2D) nih.gov |
| Isopropyl Group | Aliphatic Hydroxylation | 2-Methyl-1-[4-(2-hydroxypropan-2-yl)phenyl]propan-1-amine | Cytochrome P450 |
Stereochemical Implications in Derivative Synthesis
The carbon atom to which the amine group is attached in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R) and (S). The synthesis of derivatives of this compound must address the control of stereochemistry, as different enantiomers often exhibit distinct biological activities and pharmacological profiles.
Stereoselective synthesis is crucial for producing enantiomerically pure derivatives. uniovi.es Several strategies have been developed for the synthesis of structurally related chiral amines:
Biocatalytic Asymmetric Synthesis: Amine transaminases (ATAs) are highly effective enzymes for the stereoselective synthesis of chiral amines. uniovi.esresearchgate.net Starting from a prochiral ketone, such as 1-[4-(propan-2-yl)phenyl]propan-1-one, an (R)- or (S)-selective ATA can be used to transfer an amino group, yielding the corresponding (R)- or (S)-enantiomer of the target amine with excellent enantiomeric excess (>99%). uniovi.es
Stereoselective Reductive Amination: The reductive amination of a prochiral ketone is a common chemical method. uniovi.es The use of a chiral catalyst or a chiral auxiliary can direct the reaction to favor the formation of one enantiomer over the other.
Resolution of Racemates: A traditional approach involves synthesizing the racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
The choice of synthetic route has significant implications. For instance, in developing pharmaceutical agents, producing a single, active enantiomer is often required to maximize efficacy and minimize potential side effects associated with the other enantiomer.
Synthesis of Analogs with Modified Alkyl and Aryl Moieties
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be targeted at the isopropyl group on the phenyl ring, the phenyl ring itself, or the carbon backbone.
Varying the alkyl substituent at the para-position of the phenyl ring can modulate the compound's lipophilicity and steric profile. Synthetic routes to such analogs typically begin with an appropriately substituted aromatic precursor. nih.govresearchgate.net For example, the synthesis can start from a substituted benzaldehyde or ketone, which is then elaborated to form the aminopropane side chain.
| Desired Para-Substituent | Example Starting Material | Resulting Analog Core Structure |
|---|---|---|
| -CH3 (Methyl) | 4-Methylbenzaldehyde | 1-(4-methylphenyl)propan-1-amine |
| -C(CH3)3 (tert-Butyl) | 4-(tert-Butyl)benzaldehyde | 1-[4-(tert-butyl)phenyl]propan-1-amine |
| -OCH3 (Methoxy) | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)propan-1-amine |
| -Cl (Chloro) | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)propan-1-amine |
Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can significantly alter the electronic properties and metabolic stability of the molecule. The trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.
The synthesis of trifluoromethyl analogs often starts with commercially available trifluoromethyl-substituted precursors. For example, the synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine could be achieved via a multi-step sequence starting from 4-(trifluoromethyl)benzaldehyde. This would involve forming the carbon backbone and introducing the amine functionality, mirroring synthetic strategies used for phentermine. nih.gov
Modifying the length of the carbon chain or alkylating the amine group provides another avenue for creating structural analogs.
Carbon Backbone Elongation: Homologation involves adding methylene (-CH2-) units to the carbon skeleton. For instance, extending the chain between the phenyl ring and the amine group would result in a butan-1-amine or butan-2-amine derivative. A synthetic approach could involve the reductive amination of a longer-chain aldehyde precursor, such as 3-(4-isopropylphenyl)-2-methylpropanal, to yield the corresponding homologated amine. researchgate.net
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through N-alkylation. This is commonly achieved by reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For example, reaction with acetone (B3395972) would yield an N-isopropyl derivative. iiab.me Alternatively, direct alkylation with an alkyl halide can be used.
| Modification Type | Reactant | Analog Structure |
|---|---|---|
| N-Alkylation (Isopropylation) | Acetone | N-isopropyl-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine |
| N-Alkylation (Methylation) | Formaldehyde | N,N-dimethyl-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine |
| Backbone Homologation | (Requires multi-step synthesis from precursor like 3-(4-isopropylphenyl)-2-methylpropanal) researchgate.net | 3-(4-isopropylphenyl)-2-methylpropan-1-amine |
Analytical Method Development for Quantification and Purity Assessment
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and purification of 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine. Due to the compound's chemical properties, including its basicity and chirality, specific chromatographic approaches are necessary.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile compounds and for separating stereoisomers.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity determination. The method separates the target compound from impurities based on differences in polarity. A C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The basic nature of the amine can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with acidic silanol groups. To mitigate this, end-capped columns or the addition of a competing amine, such as triethylamine (TEA), to the mobile phase is often employed.
Chiral Separation: As this compound possesses a chiral center, separating its enantiomers is critical. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are effective for resolving chiral amines. chromatographyonline.commdpi.com The choice of mobile phase, which can be normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, is crucial for achieving optimal enantioselectivity. chromatographyonline.comnih.gov Mobile phase additives, such as acids (trifluoroacetic acid) and bases (triethylamine), are often used to improve peak shape and resolution. chromatographyonline.com
| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Acetonitrile:Water with 0.1% Triethylamine (Gradient) | Hexane:Ethanol (B145695) with 0.1% Trifluoroacetic Acid (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detector | UV at 220 nm | UV at 220 nm |
| Temperature | 30 °C | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polarity and tendency to interact with the stationary phase, resulting in poor chromatographic performance.
To overcome this, derivatization is employed to convert the amine into a less polar, more volatile, and more thermally stable derivative. Common derivatizing agents for primary amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA).
Once derivatized, the compound can be analyzed using a GC system, often equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural confirmation. researchgate.netresearchgate.net A generic GC-FID method on a capillary column designed for volatile amines can be adapted for this purpose. researchgate.net
| Parameter | Condition |
|---|---|
| Column | CP-Volamine or similar (e.g., 60 m x 0.32 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100°C, ramp to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Column Chromatography for Purification
For the purification of this compound on a preparative scale, flash column chromatography is commonly used. orgsyn.org The basic nature of the amine poses a challenge when using standard acidic silica gel as the stationary phase, which can lead to strong, irreversible adsorption and significant product loss.
Several strategies can be employed to achieve successful purification:
Mobile Phase Modification: A small percentage (0.1-1%) of a competing base, such as triethylamine or ammonia (B1221849), is added to the eluent (e.g., hexane/ethyl acetate). biotage.com This neutralizes the acidic silanol sites on the silica surface, preventing the target amine from binding too strongly. biotage.com
Alternative Stationary Phases: Using a more basic stationary phase like alumina or an amine-functionalized silica can provide better recovery and separation without requiring a modified mobile phase. biotage.combiotage.com
The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the UV-Vis spectrum. The phenyl group in this compound acts as a chromophore, allowing for its quantification using this method.
The analysis involves measuring the absorbance of solutions of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.112 |
| 10 | 0.225 |
| 15 | 0.338 |
| 20 | 0.451 |
| 25 | 0.564 |
Titrimetric Methods for Amine Quantification
Titrimetric methods offer a classic and cost-effective approach for the quantification of the amine functional group. As a basic compound, this compound can be accurately assayed by acid-base titration.
The method typically involves dissolving a precisely weighed amount of the sample in a suitable solvent and titrating it with a standardized solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid. For amines that are not soluble in water, a non-aqueous titration may be performed using a solvent like glacial acetic acid with perchloric acid as the titrant. The endpoint of the titration can be detected visually using an appropriate pH indicator or instrumentally by potentiometric titration, which involves monitoring the change in potential as the titrant is added. The potentiometric method is generally more precise and is preferred.
Method Validation and Inter-Laboratory Comparability
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. europa.eu The validation demonstrates that the method's performance characteristics are acceptable. Key parameters for method validation are defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). europa.euscispace.com
Selectivity/Specificity : The ability of the method to accurately measure the analyte without interference from impurities, degradation products, or matrix components. scispace.com
Linearity : Establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range.
Range : The concentration interval over which the method is shown to be precise, accurate, and linear. europa.eu
Accuracy : The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Inter-laboratory comparability studies are conducted to assess the reproducibility of the analytical method when performed by different analysts in different laboratories. This ensures the method is robust and transferable, providing consistent results regardless of the testing environment.
| Parameter | Acceptance Criteria (Typical) |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| Range | 80% - 120% of the test concentration |
Future Directions in the Academic Research of 2 Methyl 1 4 Propan 2 Yl Phenyl Propan 1 Amine
Exploration of Novel and Sustainable Synthetic Routes
A promising avenue is the development of chemoenzymatic cascades. uniovi.es These processes combine metal-catalyzed reactions with biocatalytic steps to create highly efficient and selective synthetic pathways. For instance, a one-pot approach could involve a metal-catalyzed oxidation, such as the Wacker-Tsuji oxidation of an allylbenzene (B44316) precursor, followed by a biotransamination step to introduce the amine group. uniovi.es This integration of chemical and biological catalysis in an aqueous medium represents a significant step towards greener chemical manufacturing.
Another area of exploration involves novel chemical methods that improve yield and safety. One patented approach for similar structures involves a four-step process starting from a substituted benzyl (B1604629) halide and isobutyronitrile (B166230), proceeding through hydrolysis and a Curtius rearrangement, and concluding with catalytic hydrogenation. google.com This method reportedly increases the total yield significantly compared to previous routes and avoids the use of highly toxic reagents like sodium cyanide. google.com
Advanced Stereoselective Synthesis Techniques
As 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is a chiral molecule, the ability to selectively synthesize a specific enantiomer is of high importance. Advanced stereoselective synthesis techniques are critical for producing optically pure amines, which serve as key intermediates for chiral pharmaceuticals and other functional materials. uniovi.es
The use of amine transaminases (ATAs) has emerged as a powerful tool for the asymmetric synthesis of 1-arylpropan-2-amines from their corresponding prochiral ketones. rsc.org These enzymes can transfer an amine group from a donor molecule to a ketone with high stereoselectivity, theoretically achieving 100% yield of a single enantiomer. uniovi.es Research has demonstrated that by selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of a target amine can be produced with excellent conversion rates (88-89%) and very high enantiomeric excess (>99% ee). uniovi.esrsc.org
Multi-enzymatic, one-pot cascades represent a further advancement. nih.gov These systems can combine stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) to create a redox-neutral network for bioamination. nih.gov Such cascades can convert precursors like 1-phenylpropane-1,2-diols into specific stereoisomers of amino alcohols with exceptional optical purity. nih.gov
Future work in this area will focus on discovering and engineering new enzymes with enhanced stability, broader substrate scope, and complementary stereoselectivity to provide access to all possible stereoisomers of substituted propanamines.
| Technique | Key Reagents/Catalysts | Typical Outcome | Reference |
|---|---|---|---|
| Chemoenzymatic Cascade | Palladium(II) complexes, Iron(III) salts, Amine Transaminases (ATAs) | High conversion (74-92%) and excellent enantiomeric excess (>99% ee) | uniovi.es |
| Asymmetric Biotransamination | Immobilised whole-cell biocatalysts with (R)-transaminase activity | (R)-enantiomers with 88–89% conversion and >99% ee | rsc.org |
| Kinetic Resolution | Immobilised whole-cell biocatalysts with (R)-transaminase activity | (S)-enantiomers with >48% conversion and >95% ee | rsc.org |
| One-Pot Multi-Enzyme Cascade | Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA), Alanine Dehydrogenase | All four stereoisomers of related structures with high optical purity (er and dr up to >99.5%) | nih.gov |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing chemical transformations and designing new ones. For this compound, future mechanistic studies will be crucial for refining its synthesis and predicting its reactivity.
For enzymatic reactions, such as those involving ω-transaminases, the mechanism centers on the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor, which facilitates the asymmetric transfer of an amino group from a donor to the ketone substrate. nih.gov Detailed kinetic studies and computational modeling can elucidate the transition states and intermediates involved, explaining the high regio- and stereo-selectivity observed in these biocatalytic systems.
In non-enzymatic reactions, such as the Michael-type additions of amines to activated alkynes, mechanistic studies help clarify the role of the solvent and the structure of the transition state. researchgate.net For example, kinetic studies on related reactions have shown that the process can proceed through a stepwise mechanism where proton transfer occurs after the rate-determining step. researchgate.net The nature of the transition state—whether it is "tight" or "loose"—can be influenced by the solvent, which in turn affects reaction rates. researchgate.net Future research could apply similar kinetic and computational methods to investigate the transformations used to synthesize or modify this compound, providing insights that could lead to more efficient and controlled chemical processes.
Development of High-Throughput Computational Screening for Related Structures
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. High-throughput computational screening can be used to predict the properties of structures related to this compound, guiding synthetic efforts toward compounds with desired characteristics.
One key approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of a series of compounds with their experimental properties, allowing for the prediction of activity for untested molecules. nih.gov For example, a QSAR model could be built to screen a virtual library of arylpropanamine analogs for potential biological activity or specific material properties.
Pharmacophore modeling is another valuable technique, used to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target or to exhibit a certain property. nih.gov This can be used to screen large databases for novel scaffolds that match the desired pharmacophore. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates early in the development process and flag potential issues. nih.gov Future research will likely involve creating and validating such computational models specifically for this class of compounds to streamline the design of new functional molecules.
Investigation of Material Science Applications (e.g., as Chiral Ligands, Precursors for Functional Materials)
The chiral nature of this compound makes it and its derivatives attractive candidates for applications in material science, particularly in the field of asymmetric catalysis. Chiral amines are often used as precursors for the synthesis of chiral ligands, which are essential components of catalysts used to produce enantiomerically pure compounds.
Planar-chiral ligands, for example, have proven to be highly effective in various asymmetric catalytic reactions. dicp.ac.cn These ligands, often featuring a rigid and sterically hindered structure, can create a well-defined chiral environment around a metal center. dicp.ac.cn This enables high stereocontrol in reactions such as the asymmetric reduction of ketones. For instance, novel N,N-ligands derived from chiral frameworks have been successfully applied in nickel-catalyzed asymmetric 1,2-reductions of α,β-unsaturated ketones, producing chiral allylic alcohols with outstanding yields and enantioselectivities (up to 99% ee). dicp.ac.cn
Future research will explore the synthesis of new ligands derived from this compound and test their efficacy in a broad range of metal-catalyzed reactions. Beyond catalysis, there is potential to investigate its use as a building block for other functional materials, such as chiral polymers or as a resolving agent in the separation of other racemic compounds.
Comprehensive Crystallographic Studies of Polymorphs and Cocrystals
The solid-state structure of a chemical compound profoundly influences its physical properties, such as melting point, solubility, and stability. Comprehensive crystallographic studies are essential for characterizing these properties and for controlling them in practical applications.
Future research on this compound should include detailed single-crystal X-ray diffraction analysis to determine its precise three-dimensional structure. nih.govscielo.org.za Such studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern how molecules pack in the crystal lattice. scielo.org.zaresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves alkylation of a primary amine precursor with a halogenated arylpropane derivative. For example, a two-step process may include:
Nucleophilic substitution : Reacting 4-isopropylbenzyl chloride with 2-methylpropan-1-amine in ethanol under reflux, using a base like K₂CO₃ to deprotonate the amine .
Reduction : If intermediates contain reducible groups (e.g., nitriles), catalytic hydrogenation with Pd/C or Raney Ni in methanol ensures conversion to the final amine .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (±2°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (1:1.2 amine:alkylating agent). Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent environments. For example:
- The isopropyl group on the phenyl ring shows a septet at δ 2.85–3.05 ppm (¹H) and a doublet in ¹³C (δ 22–25 ppm) .
- Chiral centers require NOESY or ROESY to confirm spatial arrangements .
Q. How can researchers purify this compound to >99% purity, and what challenges arise during scale-up?
- Purification :
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate amine byproducts .
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with minimal solvent inclusion .
- Challenges : Amine hygroscopicity necessitates anhydrous conditions during scale-up. Impurities from incomplete alkylation (e.g., tertiary amines) require iterative washing with dilute HCl .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic batches be resolved, and what role does chiral chromatography play?
- Resolution Strategy :
Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by 2–4 minutes .
Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) ensures enantiomeric excess (ee > 98%) .
- Case Study : Racemic mixtures of structurally similar amines () show divergent biological activity; thus, enantiopure synthesis is critical for pharmacological studies.
Q. What strategies address contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
- Root Cause Analysis :
- Solvent Effects : DMSO-d6 may induce shifts in NH protons; compare data in CDCl3 and D2O exchange .
- Conformational Flexibility : Rotamers around the propan-1-amine chain cause unexpected splitting. VT-NMR (variable temperature) at 60°C simplifies spectra by averaging conformers .
- Validation : Cross-check with DFT calculations (e.g., Gaussian 16 B3LYP/6-31G*) to predict chemical shifts within ±0.3 ppm accuracy .
Q. How can computational modeling predict the compound’s reactivity in novel reactions or biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., adrenergic receptors). The isopropylphenyl group shows hydrophobic interactions with receptor pockets, while the amine forms salt bridges with Asp113 .
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic sites (e.g., amine lone pair) for electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
